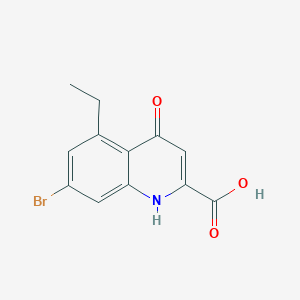
4-amino-3-(benzyloxy)-N-ethylbenzamide
概要
説明
4-amino-3-(benzyloxy)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an amino group, and a benzyloxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide typically involves the condensation of 4-amino-3-benzyloxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process can be summarized as follows:
Starting Materials: 4-amino-3-benzyloxybenzoic acid and ethylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher throughput. The use of ultrasonic irradiation and green catalysts further improves the sustainability and efficiency of the process .
化学反応の分析
Types of Reactions
4-amino-3-(benzyloxy)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
科学的研究の応用
4-amino-3-(benzyloxy)-N-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 4-amino-3-(benzyloxy)-N-ethylbenzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, thereby preventing their self-assembly into neurotoxic forms . This interaction is facilitated by the compound’s unique structural features, which allow it to fit into the binding pockets of the amyloid-beta peptides.
類似化合物との比較
4-amino-3-(benzyloxy)-N-ethylbenzamide can be compared with other benzamide derivatives such as N-benzylbenzamide and N-phenethylbenzamide. While all these compounds share a common benzamide core, their substituents impart distinct chemical properties and biological activities . For instance:
N-benzylbenzamide: Known for its anti-inflammatory properties.
N-phenethylbenzamide: Exhibits potential as an anti-cancer agent.
This compound: Unique for its role in inhibiting amyloid-beta aggregation.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound and its derivatives may lead to the development of new therapeutic agents and advanced materials.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
4-amino-N-ethyl-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H18N2O2/c1-2-18-16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19) |
InChIキー |
OYLVNAYUILOIPU-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
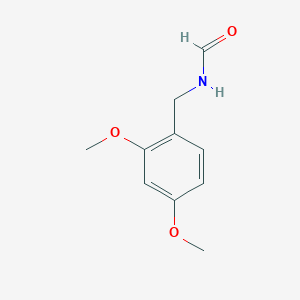
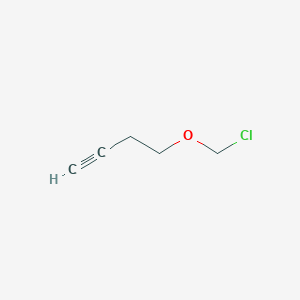
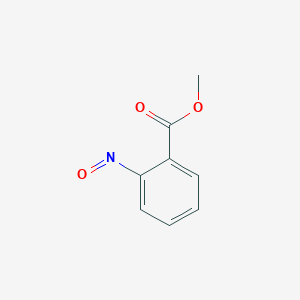
![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)
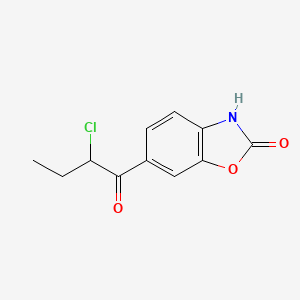
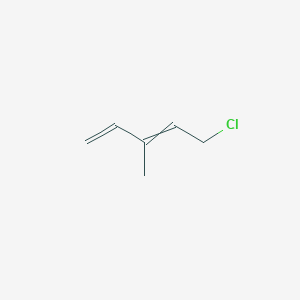
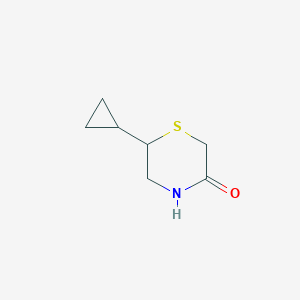
![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
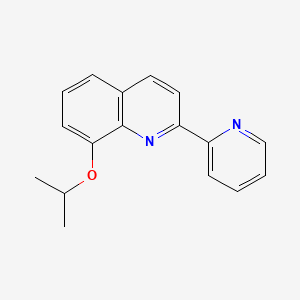
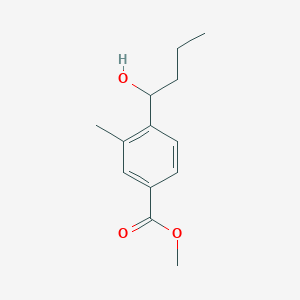

![4-N-[3-(dimethylamino)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8608389.png)
![3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal](/img/structure/B8608392.png)
